molecular formula C9H9N5O B1446044 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide CAS No. 1803605-78-8

5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide

Cat. No.: B1446044
CAS No.: 1803605-78-8
M. Wt: 203.2 g/mol
InChI Key: JYYYJULWGCNUJZ-UHFFFAOYSA-N
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Description

5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety

Biochemical Analysis

Biochemical Properties

5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase and guanine deaminase. These interactions can modulate the activity of these enzymes, thereby affecting the overall metabolic flux within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the AMP-activated protein kinase (AMPK) pathway, which plays a pivotal role in maintaining cellular energy homeostasis . Additionally, it can modulate the expression of genes involved in metabolic processes, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are noteworthy. Over time, the stability and degradation of this compound can influence its efficacy and potency. Studies have shown that it remains stable under physiological conditions for extended periods, but its degradation products can have distinct biological activities . Long-term exposure to this compound has been associated with sustained activation of metabolic pathways and prolonged effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it has been shown to enhance metabolic activity and improve cellular function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase and guanine deaminase, influencing nucleotide metabolism . Additionally, it can modulate the activity of enzymes involved in energy metabolism, such as AMPK, thereby affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with nucleoside transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminopyridine with ethoxymethylene malononitrile in ethanol under reflux conditions, followed by treatment with triethoxyorthoformate in acetic anhydride to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-substituted imidazole derivatives.

Scientific Research Applications

5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide is unique due to its specific imidazole-pyridine fusion, which imparts distinct chemical and biological properties. This fusion allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

5-amino-1-pyridin-4-ylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-1-3-12-4-2-6/h1-5H,10H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYYJULWGCNUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=NC(=C2N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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